

Application Notes and Protocols: Total Synthesis of Cannabisin F from Vanillin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of **Cannabisin F**, a lignanamide with potential biological activities, starting from the readily available starting material, vanillin. The presented eight-step synthesis was first reported by Xia et al. (2014) and offers a practical route to obtain this natural product.[1][2][3]

Introduction

Cannabisin F is a lignanamide that has demonstrated cytotoxic and cell-growth inhibitory activities against certain cancer cell lines.[1] Its structural complexity and biological relevance make it an attractive target for total synthesis. This protocol outlines a convergent synthetic strategy that employs an aldol reaction, a Wittig reaction to construct a key 8-O-4'-neolignan intermediate diacid, and a final condensation with N,O-protected tyramine to yield **Cannabisin F**.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of **Cannabisin F** from vanillin.



Step	Intermedi ate/Produ ct	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Physical State	Melting Point (°C)
1	2-(4- Formyl-2- methoxyph enoxy)aceti c acid (III)	C10H10O5	210.18	-	-	-
2	Methyl 2- (4-formyl- 2- methoxyph enoxy)acet ate (IV)	C11H12O5	224.21	-	-	-
3	Methyl 2- [2- methoxy-4- (methoxym ethoxy)phe noxy]acetat e (V)	C12H16O6	256.25	-	-	-
4	3-Methoxy- 4- (methoxym ethoxy)ben zaldehyde (VI)	C10H12O4	196.20	96	White crystals	113–115
5	Methyl 2- (4-formyl- 2- methoxyph enoxy)-3- [3- methoxy-4- (methoxym	C21H22O8	402.39	-	Oil	-



	ethoxy)phe nyl]prop-2- enoate (VII)				
6	Methyl 2- [4-(3- ethoxy-3- oxoprop-1- en-1-yl)-2- methoxyph enoxy]-3- [3- methoxy-4- (methoxym ethoxy)phe nyl]prop-2- enoate (VIII)	С26Н30О9	486.51	-	Pale yellow oil
7	2-[4-(2- Carboxyvin yl)-2- methoxyph enoxy]-3- (4-hydroxy- 3- methoxyph enyl)acrylic acid (IX)	C20H18O9	402.35	-	
8	Cannabisin F (I)	C38H40N2O	652.73	-	Amorphous - powder

Yields for some intermediates were not explicitly reported in the primary literature and are therefore omitted.

Experimental Protocols



The following protocols are adapted from the work of Xia et al. (2014).[2]

Step 1 & 2: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV)

- Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid (III): Compound III is formed from vanillin (II) and chloroacetic acid via a Williamson ether synthesis.[2]
- Esterification to IV: The resulting acid (III) undergoes esterification with methanol and thionyl chloride (SOCl₂) to afford methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV).[2]

Step 3 & 4: Synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde (VI)

- Protection of Vanillin: To a solution of vanillin in acetone, potassium carbonate (K₂CO₃) and methoxymethyl chloride (MOMCl) are added. The reaction is stirred at room temperature to protect the hydroxyl group, yielding compound V.[2]
- Aldol Condensation Precursor (VI): The protected vanillin derivative (V) undergoes further reactions to yield the aldehyde (VI) as white crystals (96% yield, m.p. 113–115 °C).[2]

Step 5: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VII)

- To a solution of dry tetrahydrofuran (THF) at -78 °C, lithium diisopropylamide (LDA) is added.
 [2]
- A solution of compound VI in THF is added dropwise, and the mixture is stirred.
- Benzenesulfonyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred overnight.[2]
- The crude product is purified by flash column chromatography to give compound VII as an oil.[2]

Step 6: Synthesis of Methyl 2-[4-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenoxy]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VIII)

 A solution of compound VII in benzene is added to ethyl (triphenylphosphoranylidene)acetate.



- The mixture is heated under reflux in a nitrogen atmosphere.[2]
- The solvent is evaporated, and the residue is purified by column chromatography to yield compound VIII as a pale yellow oil.[2]

Step 7: Synthesis of the Diacid Intermediate (IX)

- A 3.0 M aqueous solution of sodium hydroxide (NaOH) is added to a solution of compound VIII in ethanol.
- The mixture is stirred and heated, followed by acidification with aqueous acetic acid.[2]
- The resulting precipitate is collected to yield the key diacid intermediate (IX).

Step 8: Synthesis of Cannabisin F (I)

- Protection of Tyramine: Tyramine is protected with dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS).
- Condensation: The diacid (IX) is condensed with the N,O-protected tyramine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2]
- Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final product, Cannabisin F (I), as an amorphous powder.[2]

Visualizations

Experimental Workflow for the Total Synthesis of Cannabisin F





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Caption: A schematic overview of the 8-step total synthesis of **Cannabisin F** from vanillin.

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References

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